2-Hydroxy-2-methyl-3-sulfopropanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
65937-93-1 |
|---|---|
Molecular Formula |
C4H8O6S |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-3-sulfopropanoic acid |
InChI |
InChI=1S/C4H8O6S/c1-4(7,3(5)6)2-11(8,9)10/h7H,2H2,1H3,(H,5,6)(H,8,9,10) |
InChI Key |
PRGOSNKTDGGNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid and Its Analogues
Chemo-selective Chemical Synthesis Approaches
The chemical synthesis of 2-Hydroxy-2-methyl-3-sulfopropanoic acid and its analogues requires precise control over reactive functional groups. Modern organic synthesis provides a toolkit of chemo-selective strategies to achieve this, enabling the targeted modification and construction of these molecules.
Development of Targeted Functionalization Strategies
Targeted functionalization is key to the synthesis and derivatization of complex molecules like this compound. This involves the selective reaction of one functional group in the presence of others. For α-hydroxy sulfonic acids, the hydroxyl, carboxylic acid, and sulfonic acid groups each present unique opportunities and challenges for selective modification.
Strategies for the functionalization of sulfonic acids often involve their conversion to more reactive intermediates such as sulfonyl chlorides or sulfonic esters. These intermediates can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. For instance, the hydroxyl group of this compound could be protected using a suitable protecting group, allowing for selective chemistry to be performed on the sulfonic acid moiety.
Multi-step Organic Transformations for this compound Derivatization
The synthesis of derivatives of this compound often necessitates multi-step reaction sequences. These transformations allow for the systematic construction of analogues with tailored properties. An example of a multi-step derivatization approach for a related compound, (S)-2-hydroxy-3-o-methylpropanoic acid, involves a diazotization reaction of 2-methyl-L-phenylalanine hydrochloride. google.com This method highlights the use of readily available chiral starting materials to produce optically active derivatives.
A general multi-step sequence for derivatizing this compound could involve:
Protection: Selective protection of the hydroxyl and/or carboxylic acid groups to prevent unwanted side reactions.
Activation and Functionalization: Conversion of the sulfonic acid group to a more reactive form, followed by reaction with a desired nucleophile.
Deprotection: Removal of the protecting groups to yield the final derivatized product.
The following table outlines a hypothetical multi-step derivatization of this compound.
| Step | Transformation | Reagents and Conditions |
| 1 | Protection of Hydroxyl Group | e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444) in DMF |
| 2 | Protection of Carboxylic Acid | e.g., Benzyl (B1604629) bromide, base in DMF |
| 3 | Activation of Sulfonic Acid | e.g., Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) |
| 4 | Functionalization (Amidation) | e.g., Amine (R-NH₂) in the presence of a base |
| 5 | Deprotection | e.g., Tetrabutylammonium fluoride (B91410) (TBAF) for TBDMS; Hydrogenolysis (H₂, Pd/C) for benzyl ester |
Stereocontrolled Synthesis of Enantiomeric Forms of this compound
The synthesis of specific enantiomers of chiral molecules like this compound is of significant importance, as different enantiomers can exhibit distinct biological activities or physical properties. Stereocontrolled synthesis aims to produce a single enantiomer with high purity.
One approach to achieving stereocontrol is through the use of chiral starting materials. For example, a patented method for synthesizing (S)-2-hydroxy-3-o-methylpropanoic acid utilizes 2-methyl-L-phenylalanine hydrochloride as a chiral precursor, with the stereochemistry being retained throughout the reaction sequence. google.com
Furthermore, biocatalysis offers an excellent route for stereocontrolled synthesis, as enzymes are inherently chiral and can catalyze reactions with high enantioselectivity. This is discussed in more detail in the following section.
Biocatalytic and Biotechnological Production Routes
In recent years, biocatalysis and biotechnology have emerged as powerful and sustainable alternatives to traditional chemical synthesis. These methods utilize enzymes or whole microorganisms to produce desired chemical compounds, often with high selectivity and under mild reaction conditions.
Enzymatic Conversion and Biotransformation Processes
Enzymes are highly specific catalysts that can be employed for the synthesis of complex molecules. For the production of α-hydroxy acids, nitrilase enzymes have shown considerable promise. These enzymes catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids. A potential biocatalytic route to this compound could involve the enzymatic hydrolysis of a corresponding cyanohydrin precursor.
Biotransformation, which utilizes whole microbial cells, is another effective strategy. A study on the preparation of enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, an analogue of the target compound, demonstrated the use of various microbial strains for enantioselective hydrolysis. Microorganisms from the genera Pseudomonas, Rhodococcus, Arthrobacter, and Bacillus were found to be capable of this biotransformation. google.com For instance, Shinella sp. R-6 exhibited R-selective hydrolysis, while Arthrobacter sp. S-2 showed S-selective hydrolysis of the corresponding amide.
The following table summarizes microbial strains used in the biotransformation of a fluorinated analogue of this compound. google.com
| Microbial Genus | Species Example | Type of Biotransformation |
| Pseudomonas | Pseudomonas sp. | Stereospecific amidohydrolase activity |
| Rhodococcus | Rhodococcus opacus | Stereospecific amidohydrolase activity |
| Arthrobacter | Arthrobacter ramosus | Stereospecific amidohydrolase activity |
| Bacillus | Bacillus sp. | Stereospecific amidohydrolase activity |
Microbial Strain Engineering for Enhanced Biosynthesis
Metabolic engineering of microorganisms offers the potential to develop robust and efficient cell factories for the production of valuable chemicals from renewable feedstocks. While specific examples of microbial engineering for the biosynthesis of this compound are not yet reported, the principles can be extrapolated from the successful production of other hydroxy acids, such as 3-hydroxypropionic acid (3-HP).
The biosynthesis of 3-HP has been achieved in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, by introducing heterologous metabolic pathways. These pathways often start from common central metabolites like glycerol (B35011) or glucose. A similar strategy could be envisioned for this compound, which would involve:
Pathway Design: Identification or design of a biosynthetic pathway leading to the target molecule. This might involve combining enzymes from different organisms.
Host Selection: Choosing a suitable microbial host with favorable characteristics for industrial production, such as rapid growth and tolerance to process conditions.
Genetic Modification: Introducing the necessary genes for the biosynthetic pathway into the host organism and potentially knocking out competing pathways to improve product yield.
Process Optimization: Optimizing fermentation conditions to maximize production titers and productivity.
The development of such engineered microbial strains could provide a sustainable and economically viable route for the large-scale production of this compound and its analogues in the future.
Fundamental Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid
Oxidation-Reduction Chemistry and Reaction Kinetics
Direct kinetic or mechanistic studies on the oxidation of 2-Hydroxy-2-methyl-3-sulfopropanoic acid have not been reported. However, its reactivity can be inferred from studies on analogous α-hydroxy acids. The presence of a tertiary alcohol and a carboxylic acid group on the same carbon atom suggests that this site will be the primary center for oxidative reactions.
Mechanistic Studies of this compound Oxidation
No direct mechanistic studies for the oxidation of this compound are available. The oxidation of similar α-hydroxy acids, such as lactic acid and mandelic acid, has been extensively studied with various oxidizing agents, typically involving chromium(VI) reagents like pyridinium (B92312) fluorochromate (PFC) or hexamethylenetetramine-bromine. ias.ac.inias.ac.in These reactions generally proceed via a mechanism involving the formation of an intermediate ester (e.g., a chromate (B82759) ester), followed by the rate-determining cleavage of the α-C-H bond. ias.ac.in
However, this compound is a tertiary hydroxy acid, meaning it lacks an α-hydrogen. Therefore, its oxidation mechanism would differ significantly. Oxidation would likely proceed under harsher conditions and would involve the cleavage of a C-C bond, leading to decarboxylation and the formation of a ketone and carbon dioxide.
The proposed pathway would likely involve:
Formation of an intermediate with the oxidizing agent at the hydroxyl group.
Oxidative decarboxylation, breaking the C1-C2 bond to yield acetone (B3395972) and carbon dioxide, while the sulfonate group remains on the ethyl fragment.
The strongly electron-withdrawing sulfonate group (-SO₃H) on the adjacent carbon is expected to influence the reaction kinetics, potentially making the oxidation more difficult by destabilizing any carbocation-like character in the transition state.
Role of Metal Ions in Redox Processes
Metal ions are known to play a significant role in the oxidation of organic compounds, including those with hydroxyl and carboxyl groups. nih.govresearchgate.netroyalsocietypublishing.org Transition metals such as iron, copper, and chromium can exist in multiple oxidation states and can act as catalysts by facilitating electron transfer. nih.govwikipedia.org
For this compound, metal ions could participate in redox processes in several ways:
Complex Formation: The α-hydroxy carboxylic acid moiety is an effective chelating site for metal ions. Formation of a metal-substrate complex can alter the redox potential of the substrate, making it more susceptible to oxidation.
Electron Transfer Mediation: Metal ions can act as electron shuttles, being oxidized or reduced during the reaction and then regenerated in a catalytic cycle.
Fenton-like Reactions: In the presence of peroxide, redox-active metals like iron(II) could generate highly reactive hydroxyl radicals, which would lead to non-selective oxidation and degradation of the molecule.
The specific role and catalytic effect would depend on the metal ion, its coordination environment, and the oxidant used. nih.gov
Acid-Base Properties and Proton Transfer Dynamics
The acid-base properties of this compound are dictated by its two acidic functional groups: the carboxylic acid and the sulfonic acid. There is a vast difference in the acidity of these two groups.
Sulfonic acids are among the strongest organic acids, with pKa values that are typically negative. wikipedia.orglibretexts.org For instance, methanesulfonic acid has a pKa of approximately -1.9 to -2.0. wikipedia.orgmsu.edu In contrast, the pKa of the carboxylic acid group in 2-hydroxy-2-methylpropanoic acid is around 3.85. The predicted pKa for an ester of 2-hydroxy-2-methylpropanoic acid is much higher, at approximately 13.05. chemicalbook.com
Due to this large difference in acidity, the sulfonic acid group will be the first to deprotonate in an aqueous solution. It will exist almost entirely in its sulfonate form (-SO₃⁻) across the entire practical pH range. The carboxylic acid group will behave as a much weaker acid, with its protonation state dependent on the pH around its pKa value.
Comparative pKa Values of Related Acids
| Acid | Functional Group | Approximate pKa |
|---|---|---|
| Methanesulfonic acid | Sulfonic Acid | -1.9 msu.edu |
| Benzenesulfonic acid | Sulfonic Acid | -2.5 to -6.5 msu.eduumass.edu |
| Acetic acid | Carboxylic Acid | 4.76 wikipedia.org |
| 2-Hydroxy-2-methylpropanoic acid | Carboxylic Acid | ~3.85 |
This table presents approximate values from various sources for comparative purposes.
Proton transfer dynamics for sulfonic acids in aqueous media are extremely fast, governed by the Grotthuss mechanism, where protons are shuttled through a network of water molecules. rsc.orgrsc.orgresearchgate.net The proton on the sulfonic acid group of this compound will readily dissociate in water. The proton transfer involving the carboxylic acid group would be significantly slower and follow typical proton exchange kinetics for carboxylic acids. acs.org
Complexation and Chelation Interactions with Inorganic Species
The α-hydroxy carboxylic acid group is a well-known bidentate chelating ligand for a variety of metal ions. nih.govgoogle.comacs.org This functionality allows this compound to form stable five-membered ring complexes with metal cations by coordinating through the oxygen atoms of the hydroxyl and carboxylate groups.
The chelation behavior is expected to be highly pH-dependent. At low pH (below the carboxylic acid pKa), the carboxyl group is protonated, and chelation would be weak. As the pH increases and the carboxyl group deprotonates to form a carboxylate, its ability to act as a strong chelating agent increases significantly. The sulfonate group remains deprotonated throughout this pH range. This pH-dependent chelation is a key feature of α-hydroxy acids. nih.gov
Hydrolytic Stability and Degradation Pathways
Specific data on the hydrolytic stability and degradation of this compound is unavailable. However, the stability of the molecule can be assessed by considering its primary covalent bonds. The molecule consists of stable C-C and C-O bonds. The most relevant bond to consider for hydrolytic stability is the sulfur-carbon (S-C) bond of the sulfonate group.
Studies on the hydrothermal stability of various sulfonic acid compounds have shown that alkyl sulfonic acids possess a significantly more stable S-C bond compared to aromatic sulfonic acids. brandeis.edu Aromatic sulfonic acids can undergo desulfonation under hydrothermal conditions, whereas alkyl sulfonic acids show negligible hydrolysis. brandeis.edu This suggests that the S-C bond in this compound is likely to be robust under normal hydrolytic conditions.
Degradation would likely require more aggressive conditions or specific reagents:
Strong Oxidative Degradation: As discussed in section 3.1, strong oxidants would likely cleave the C-C bond between the carboxyl and hydroxyl-bearing carbon, leading to smaller fragments. ias.ac.in
Microbial Degradation: Some microorganisms are capable of desulfonating alkyl- and arylsulfonates, using the sulfur for metabolism. nih.govd-nb.info The initial step in this biological degradation is often an oxygenolytic cleavage of the C-S bond. nih.gov
Sonochemical Degradation: High-frequency ultrasound can generate hydroxyl radicals that lead to the degradation and eventual mineralization of aromatic sulfonic acids. cusat.ac.in A similar pathway could be expected for this compound, likely initiated by hydroxyl radical attack.
Under typical aqueous conditions (pH, temperature), the molecule is expected to be hydrolytically stable.
Exploration of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid in Advanced Material Science and Industrial Processes
Application as Performance Additives in Polymeric Systems
The incorporation of "2-Hydroxy-2-methyl-3-sulfopropanoic acid" into polymeric systems could offer significant advantages due to its trifunctional nature. The hydroxyl and carboxylic acid groups can participate in condensation polymerization reactions, such as in the formation of polyesters and polyamides. The sulfonic acid group, being a strong acid, can introduce ion-exchange capabilities, enhance hydrophilicity, and improve the thermal stability of the resulting polymers.
Potential Contributions as a Polymer Additive:
| Feature | Potential Impact on Polymer Properties |
| Sulfonic Acid Group | Increased hydrophilicity, improved dyeability, enhanced ion conductivity, potential flame retardancy. |
| Hydroxyl Group | Reactive site for grafting and cross-linking, improved adhesion to substrates. |
| Carboxylic Acid Group | Reactive site for polymerization, potential for pH-responsive behavior, improved biocompatibility in certain systems. |
Research in this area would involve the synthesis of polymers with this acid as a monomer or a post-polymerization modification agent. Detailed studies would be required to characterize the resulting polymers' mechanical, thermal, and electrical properties to validate its efficacy as a performance additive.
Role in Chemical Mechanical Planarization (CMP) Slurry Formulations
Chemical Mechanical Planarization (CMP) is a critical process in semiconductor manufacturing for achieving global planarization of wafer surfaces. 3m.comyoutube.com The composition of the CMP slurry is paramount to achieving the desired removal rate, selectivity, and surface finish. sci-hub.se "this compound" possesses functional groups that suggest its potential utility in CMP slurry formulations.
The carboxylic and sulfonic acid groups can act as chelating agents, complexing with metal ions on the wafer surface and facilitating their removal. mgc.co.jp The hydroxyl group can contribute to the stability of the slurry dispersion and modify the surface of the abrasive particles. The acidic nature of the molecule would also allow it to function as a pH adjusting agent, which is a critical parameter in controlling the chemical activity of the slurry. mgc.co.jp
Hypothetical Role in CMP Slurry:
| Component Function | Potential Contribution of this compound |
| Chelating Agent | The carboxylic and sulfonic acid moieties could bind to metal ions, aiding in their dissolution and removal from the surface. |
| pH Regulator | Its acidic nature would allow for the precise control of the slurry's pH, influencing the corrosion and passivation of the metal layer. |
| Dispersant/Stabilizer | The polar functional groups could help in stabilizing the abrasive particles within the slurry, preventing agglomeration. |
Further research would be necessary to evaluate its effectiveness in slurries for different materials like copper, tungsten, and cobalt, focusing on removal rates, surface roughness, and defectivity.
Utilization in Surface Modification and Coating Technologies
The functional groups of "this compound" make it a candidate for surface modification and the development of functional coatings. The carboxylic acid and sulfonic acid groups can be used to anchor the molecule to various substrates, including metals, metal oxides, and polymers, through covalent bonding or strong electrostatic interactions.
Once attached to a surface, the molecule can alter its properties in several ways. The sulfonic acid group can impart hydrophilicity and anti-fouling characteristics. The presence of multiple polar groups could create surfaces with tailored wettability and adhesion properties. These modified surfaces could find applications in biomedical devices, membranes, and anti-corrosion coatings.
Development of Novel Functional Materials Incorporating this compound
The unique combination of functional groups in "this compound" opens avenues for the creation of novel functional materials. For instance, its polymerization could lead to new ion-conductive polymers for applications in fuel cells or batteries. Its ability to chelate metal ions could be exploited in the development of sensors or materials for water purification.
Incorporating this molecule into hydrogels could lead to materials with interesting swelling behaviors and potential for drug delivery applications. The cross-linking of polymers with this acid could result in materials with enhanced mechanical strength and thermal stability.
Integration into Diverse Industrial Chemical Applications
Beyond the specialized fields of material science, "this compound" could find use in a variety of industrial chemical processes. Its acidic and chelating properties suggest potential applications as a cleaning agent, descaling agent, or as an additive in metalworking fluids. The sulfonic acid group is a common feature in many catalysts, indicating a potential role in acid-catalyzed reactions. Its ability to interact with a wide range of molecules could also make it a useful component in formulations for detergents, dispersants, and emulsifiers.
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound in Catalytic Chemistry
A thorough investigation of scientific databases and publicly available literature has revealed a significant gap in research concerning the application of this compound in the field of catalytic chemistry. Specifically, no detailed research findings, data tables, or scholarly articles could be located that would allow for a comprehensive analysis structured around its role as a chiral catalyst modifier, the nature of its ligand-metal interactions, or its impact on enantioselectivity and reaction efficiency.
The intended article, "Investigation of this compound in Catalytic Chemistry," was designed to explore the following key areas:
Investigation of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid in Catalytic Chemistry
Computational Chemistry and Theoretical Modeling of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic structure and energetic properties of 2-Hydroxy-2-methyl-3-sulfopropanoic acid. nih.gov These calculations solve approximations of the Schrödinger equation to find the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, calculations can provide values for bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. The total electronic energy provides a measure of the molecule's stability.
Table 1: Hypothetical Calculated Electronic and Energetic Properties of this compound (Note: These values are illustrative for a molecule of this type and are not derived from a specific published study on this exact compound.)
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy state for an added electron; related to electron affinity. |
| HOMO-LUMO Gap | 7.3 eV | Reflects chemical reactivity and stability. |
| Total Electronic Energy | -985.4 Hartree | Represents the total energy of the molecule in its optimized geometry. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |
These theoretical calculations form the foundation for understanding the intrinsic properties of the molecule, separate from environmental effects like solvent interactions. scispace.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations often model a molecule in isolation, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior, particularly in a solution. nih.gov MD simulations model the movements of atoms over time by applying classical mechanics, providing a view of the molecule's flexibility and its interactions with surrounding molecules, such as water. nih.gov
For this compound, MD simulations can reveal its conformational landscape—the various shapes the molecule can adopt due to the rotation around its single bonds. By analyzing the simulation trajectory, researchers can identify the most stable conformations and the energy barriers between them. mdpi.com
Furthermore, MD simulations are invaluable for studying intermolecular interactions. They can quantify the hydrogen bonds formed between the sulfonic acid, carboxylic acid, and hydroxyl groups of the molecule and the surrounding water molecules. nih.gov This analysis helps explain the compound's solubility and behavior in aqueous environments.
Table 2: Potential Intermolecular Interactions Analyzed via MD Simulations
| Interaction Type | Functional Groups Involved | Significance |
| Hydrogen Bonding | -SO₃H, -COOH, -OH with water | Governs solubility and hydration shell structure. |
| Ion-Dipole Interactions | Deprotonated -SO₃⁻, -COO⁻ with water | Strong interactions that stabilize the molecule in polar solvents. |
| van der Waals Forces | Methyl group and hydrocarbon backbone | Weaker, non-specific interactions contributing to overall stability. |
Analysis of properties like the root-mean-square deviation (RMSD) and radius of gyration over the simulation time indicates the stability of the molecule's structure. mdpi.com
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to confirm its structure. mdpi.com Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) in the UV-Vis range. bsu.by Calculations can also predict vibrational frequencies corresponding to peaks in Infrared (IR) and Raman spectra, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Theoretical modeling is also used to explore potential reaction pathways. For instance, the deprotonation of the sulfonic and carboxylic acid groups can be modeled to determine their respective acid dissociation constants (pKa). By calculating the energy changes along a reaction coordinate, computational methods can identify transition states and activation energies, providing insight into reaction mechanisms and kinetics.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table is a conceptual example of how such data would be presented.)
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (C-COOH) | 175 ppm | (To be determined) |
| ¹³C NMR Chemical Shift (C-OH) | 75 ppm | (To be determined) |
| IR Stretch (O-H of COOH) | 3100 cm⁻¹ | (To be determined) |
| IR Stretch (S=O of SO₃H) | 1350 cm⁻¹ | (To be determined) |
Development of Structure-Property Relationship Models
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with a specific macroscopic property. mdpi.com In cheminformatics, QSPR is used to predict properties of new or untested compounds based on a model built from a dataset of known molecules. liverpool.ac.uk
For this compound and its derivatives, a QSPR model could be developed to predict properties such as solubility, boiling point, or chelating ability. The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for a series of related compounds. Statistical methods are then used to build a mathematical equation linking these descriptors to the property of interest. researcher.life Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the materials discovery process. mdpi.com
Advanced Analytical Characterization Techniques for 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2-Hydroxy-2-methyl-3-sulfopropanoic acid. These methods provide detailed information about the molecule's atomic composition, connectivity, and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl protons would likely appear as a singlet, while the methylene (B1212753) protons adjacent to the sulfonyl group would present as another singlet or an AB quartet depending on their magnetic equivalence. The hydroxyl and carboxylic acid protons would typically appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Distinct peaks would be expected for the methyl carbon, the quaternary carbon bearing the hydroxyl and carboxyl groups, the methylene carbon adjacent to the sulfonyl group, and the carboxyl carbon. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring oxygen and sulfur atoms. For instance, the carboxyl carbon would resonate at a significantly downfield position. While specific experimental data for this compound is not readily available, data from analogous compounds such as 2-hydroxypropanoic acid and 2-methylpropanoic acid can provide expected chemical shift ranges. docbrown.info
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula.
Infrared (IR) Spectroscopy:
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| O-H (Alcohol) | 3500-3200 (broad) | Stretching vibration |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |
| S=O (Sulfonic Acid) | 1250-1160 and 1060-1030 | Asymmetric and symmetric stretching |
| C-O | 1300-1200 | Stretching vibration |
| S-O | 900-800 | Stretching vibration |
Data inferred from general FTIR correlation tables. researchgate.netperkinelmer.com
Advanced Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a versatile method for the analysis of polar organic compounds. For a highly polar molecule like this compound, a polar-embedded or polar-endcapped C18 column could be employed to enhance retention and peak shape. pensoft.netnih.gov A typical mobile phase would consist of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. pensoft.netnih.gov Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). sielc.com
Ion Chromatography (IC):
Given the presence of the sulfonic acid group, ion-exchange chromatography is a highly suitable technique. lcms.cz An anion-exchange column would be used to retain the negatively charged sulfonate and carboxylate groups. Elution is typically achieved using a buffered mobile phase with increasing ionic strength. Suppressed conductivity detection is often employed for sensitive and selective quantification of ionic species. lcms.cz
A summary of potential chromatographic conditions is presented below:
| Technique | Stationary Phase | Mobile Phase | Detection |
| RP-HPLC | C18, Polar-Embedded C18 | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or formate) | UV, ELSD, CAD, MS |
| Ion Chromatography | Anion-Exchange Resin | Aqueous buffer (e.g., carbonate/bicarbonate) gradient | Suppressed Conductivity |
Electrochemical and Potentiometric Characterization of Acidic Groups
The presence of both a carboxylic acid and a sulfonic acid group imparts distinct acidic properties to this compound.
Potentiometric Titration:
The principles of this characterization are outlined in the following table:
| Acidic Group | Expected pKa Range | Titration Behavior |
| Sulfonic Acid | < 1 | First equivalence point, sharp inflection |
| Carboxylic Acid | 3 - 5 | Second equivalence point, less sharp inflection |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex samples containing this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of this compound. shodex.comnih.govshodexhplc.com After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, readily forming the [M-H]⁻ ion. In an LC-MS/MS experiment, this precursor ion can be fragmented to produce characteristic product ions, which can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM).
Gas Chromatography-Mass Spectrometry (GC-MS):
Direct analysis of the highly polar and non-volatile this compound by GC-MS is not feasible. However, after derivatization to increase its volatility and thermal stability, GC-MS can be a valuable analytical tool. nih.govjfda-online.com Common derivatization strategies include silylation, which converts the acidic protons of the hydroxyl, carboxylic, and sulfonic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters. gcms.cz The resulting TMS derivative can then be readily separated by GC and identified by its mass spectrum. nih.gov
A comparison of these hyphenated techniques is provided below:
| Technique | Sample Preparation | Separation | Ionization | Key Advantages |
| LC-MS/MS | Minimal, dissolution in mobile phase | HPLC | ESI (-) | High sensitivity and selectivity, no derivatization required |
| GC-MS | Derivatization (e.g., silylation) required | Gas Chromatography | EI, CI | High chromatographic resolution, extensive spectral libraries for identification of derivatives |
Environmental Considerations and Sustainable Chemistry Aspects of 2 Hydroxy 2 Methyl 3 Sulfopropanoic Acid
Waste Minimization and Resource Efficiency in Production Processes:An analysis of this aspect would depend on literature detailing industrial-scale production methods, including information on process optimization, catalyst recycling, and overall mass intensity.
Due to the absence of such specific data for 2-Hydroxy-2-methyl-3-sulfopropanoic acid in the public domain, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication of studies focused specifically on this compound are needed before a comprehensive environmental and sustainability assessment can be compiled.
Q & A
Q. What computational approaches are best suited to predict the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate pKa, logP, and solubility. Validate predictions against experimental data from potentiometric titration and shake-flask assays. Molecular dynamics (MD) simulations can model hydration effects, critical for understanding solubility and aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
